molecular formula C9H8BrClO3 B2863667 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid CAS No. 742094-84-4

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid

Cat. No.: B2863667
CAS No.: 742094-84-4
M. Wt: 279.51
InChI Key: KOQAMZSTLDPEJM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8BrClO3. It is characterized by the presence of a bromo, chloro, and methyl group attached to a phenoxyacetic acid structure. This compound is used in various chemical and biological research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid typically involves the reaction of 4-bromo-2-chloro-6-methylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)acetic acid
  • 2-(4-Bromo-6-methylphenoxy)acetic acid
  • 2-(2-Chloro-6-methylphenoxy)acetic acid

Uniqueness

2-(4-Bromo-2-chloro-6-methylphenoxy)acetic acid is unique due to the specific combination of bromo, chloro, and methyl groups attached to the phenoxyacetic acid structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-(4-bromo-2-chloro-6-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQAMZSTLDPEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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